molecular formula C9H8BrN3O B12082450 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12082450
M. Wt: 254.08 g/mol
InChI Key: NVBRCIUGLIYXEG-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains a brominated phenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 5-bromo-2-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in drug design and materials science, offering different reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

5-(5-bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H8BrN3O/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

NVBRCIUGLIYXEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NN=C(O2)N

Origin of Product

United States

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